5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N . It has a molecular weight of 240.02 . The compound is typically stored at room temperature and is available in solid, semi-solid, liquid, or lump form .
Synthesis Analysis
The synthesis of this compound involves several steps. An amination replacement reaction involving 4H-pyran-4-one intermediate with ammonia at 65 °C produces pyridin-4(1H)-one, which is then treated with POBr3 to generate the bromide intermediate .Molecular Structure Analysis
The linear formula of this compound is C7H5BrF3N . The structure includes a pyridine ring with bromo, methyl, and trifluoromethyl substituents.Chemical Reactions Analysis
The bromide intermediate formed in the synthesis process can undergo a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole. This reaction is followed by hydrolysis in the presence of 6 M HCl to form another intermediate .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine serves as a precursor in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown various biological activities, including anti-thrombolytic and biofilm inhibition effects (Gulraiz Ahmad et al., 2017).
Spectroscopic and Optical Studies
The compound has been the subject of detailed spectroscopic analysis, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies using density functional theory (DFT) have been conducted to understand its structural and electronic properties, including its nonlinear optical (NLO) characteristics. These studies contribute to our understanding of the molecule's potential applications in materials science and optical technologies (H. Vural & M. Kara, 2017).
Antimicrobial Activities
Research has also explored the antimicrobial properties of derivatives synthesized from this compound, indicating their potential in developing new antimicrobial agents. This aligns with the broader scientific endeavor to find new solutions to antibiotic resistance (H. Vural & M. Kara, 2017).
Corrosion Inhibition
Derivatives of this compound have been investigated as corrosion inhibitors, providing insights into their potential applications in protecting metals from corrosion, especially in acidic mediums containing chloride. This research is crucial for industries where metal longevity and integrity are critical (H. M. El-Lateef et al., 2015).
Safety and Hazards
Future Directions
The unique properties of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine make it a valuable compound in various fields. Its derivatives are used in the protection of crops from pests . Several pharmaceutical and veterinary products containing the compound have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the preparation of kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that similar compounds interact with their targets through a process called regioselective deprotonation .
Biochemical Pathways
It’s known that similar compounds affect the pathways related to kinase lrrk2 inhibitors .
Pharmacokinetics
It’s known that similar compounds have certain properties such as a molecular weight of 24002 and a density of 1.6±0.1 g/cm 3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine. For instance, the compound’s storage temperature should be at room temperature and sealed in dry conditions . The compound’s physical form can be solid, semi-solid, liquid, or lump .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed α-arylation reactions, which are crucial in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can act as a substrate for certain enzymes, facilitating the transfer of functional groups in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream signaling events.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, this compound can interact with DNA and RNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and alterations in normal physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and other mitochondrial functions.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYRALTRQVVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738405 | |
Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-51-1 | |
Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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